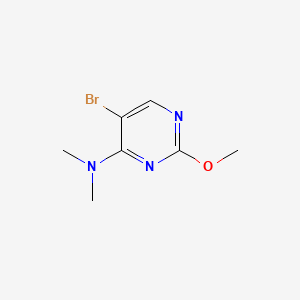

5-bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine is a chemical compound with potential relevance in various chemical and pharmaceutical research areas. However, specific studies directly addressing this compound in its entirety are scarce. Instead, research on related pyrimidine derivatives provides insights into synthesis methods, structural analysis, and chemical properties that can be extrapolated to understand 5-bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine.

Synthesis Analysis

The synthesis of related pyrimidine derivatives often involves nucleophilic substitution reactions, starting from brominated precursors. For instance, the reaction of 5-bromo-N,N-dimethylpyrimidin-2-amine with butyllithium leads to various bipyrimidine derivatives (Kowalewski et al., 1981). Similarly, efficient synthesis methods have been developed for structurally related compounds, showcasing the versatility of bromo and methoxy functionalities in facilitating chemical transformations (Aquino et al., 2017).

Molecular Structure Analysis

Molecular structure analysis of pyrimidine derivatives is often conducted using NMR spectroscopy and X-ray diffraction. For example, Martins et al. (1998) determined the structure of a 5-bromo-4,6-dimethoxy derivative through NMR and X-ray diffraction, highlighting the importance of these techniques in elucidating the molecular geometry of pyrimidine compounds (Martins et al., 1998).

Chemical Reactions and Properties

Chemical reactions involving pyrimidine derivatives often exploit the reactivity of the bromo and methoxy groups. For instance, the chemoselective synthesis of pyrroles from reactions involving bromo and methoxy-substituted precursors demonstrates the functional group interplay in constructing complex molecules (Aquino et al., 2015).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, including solubility, melting points, and crystal structure, are crucial for their application in material science and pharmaceutical development. However, specific studies on the physical properties of 5-bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine were not identified in the available literature.

Chemical Properties Analysis

The chemical properties of pyrimidine derivatives, such as reactivity, stability, and potential biological activity, are of significant interest. For example, the antifungal activity of certain 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine derivatives highlights the potential bioactivity of pyrimidine compounds (Jafar et al., 2017).

Applications De Recherche Scientifique

-

Pharmaceutical Chemistry

- Application : 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a compound similar to the one you mentioned, is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .

- Method : The preparation involves six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . The preparation was run successfully on approximately 70 kg/batch with the total yield of 24% .

- Results : This practical process was demonstrated to be scalable with a great yield and significant cost reduction .

-

Organic Material Science

- Application : N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole has been studied for its Non-Linear Optical (NLO) Properties .

- Method : Two different copper-catalyzed pathways were selected for N-arylation in the presence of active nucleophilic sites .

- Results : All synthesized derivatives of 5-bromo-2-aminobenzimidazole were computed for their non-linear optical (NLO) properties and reactivity descriptor parameters .

-

Pharmaceutical Chemistry

- Application : 2-Bromo-5-methoxy-N,N-dimethylbenzylamine, a compound similar to the one you mentioned, is used in the synthesis of various pharmaceutical compounds .

- Method : The synthesis of this compound involves several steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .

- Results : This compound has been used successfully in the synthesis of various pharmaceutical compounds .

-

Organic Material Science

- Application : 5-Bromo-N-(2-bromobenzyl)-2-methoxy-N-methylbenzenesulfonamide, another related compound, has been studied for its potential applications in material science .

- Method : The synthesis of this compound involves several steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .

- Results : This compound has shown promising results in material science applications .

Propriétés

IUPAC Name |

5-bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BrN3O/c1-11(2)6-5(8)4-9-7(10-6)12-3/h4H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOOYIUJOLZYHBS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC=C1Br)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70337350 |

Source

|

| Record name | 5-Bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70337350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine | |

CAS RN |

57054-81-6 |

Source

|

| Record name | 5-Bromo-2-methoxy-N,N-dimethylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70337350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.